2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine core, which is fused with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring system.
Introduction of Functional Groups:
Oxidation and Final Modifications: The final steps may include oxidation reactions to introduce the dioxide functionality and other modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2H-1,2,4-Benzothiadiazin-3(4H)-one Derivatives: Other derivatives of benzothiadiazine with different functional groups.
Sulfonamide Compounds: Compounds containing the sulfonamide group, which may have similar biological activities.
Uniqueness
The uniqueness of 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S/c1-16(27)17-7-11-19(12-8-17)26-24(29)25(21-5-3-4-6-23(21)33(26,30)31)15-22(28)18-9-13-20(32-2)14-10-18/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOURTBFPAICXFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111873 | |
Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895641-04-0 | |
Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895641-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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